3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione

CAS No.: 61736-36-5

Cat. No.: VC2423693

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61736-36-5 |

|---|---|

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 3-methyl-6-phenyl-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C11H10N2O2/c1-13-10(14)7-9(12-11(13)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,15) |

| Standard InChI Key | PEVQVOGHJZJMBL-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=C(NC1=O)C2=CC=CC=C2 |

| Canonical SMILES | CN1C(=O)C=C(NC1=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physical Properties

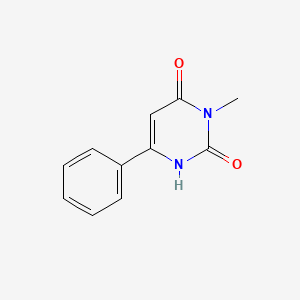

3-Methyl-6-phenylpyrimidine-2,4(1H,3H)-dione belongs to the class of pyrimidinediones, characterized by a pyrimidine ring substituted with a methyl group at the 3-position and a phenyl group at the 6-position. The compound features two carbonyl groups at positions 2 and 4, contributing to its distinctive reactivity profile and biological interactions. The structure represents a significant scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds and engage in various molecular interactions.

| Property | Value |

|---|---|

| CAS Number | 61736-36-5 |

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 3-methyl-6-phenyl-1H-pyrimidine-2,4-dione |

| InChI | InChI=1S/C11H10N2O2/c1-13-10(14)7-9(12-11(13)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,15) |

| InChIKey | PEVQVOGHJZJMBL-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=C(NC1=O)C2=CC=CC=C2 |

| PubChem CID | 2306694 |

The compound features a planar pyrimidine ring with the phenyl group positioned at the 6-position, creating a conjugated system that contributes to its stability and reactivity. The carbonyl groups at positions 2 and 4 of the pyrimidine ring offer hydrogen bond acceptor capabilities, while the N-H at position 1 serves as a hydrogen bond donor. These structural features make 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione well-suited for interactions with biological targets, particularly proteins and enzymes involved in various cellular processes .

Synthesis Methods

The synthesis of 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes, each offering advantages in terms of yield, purity, and scalability. The development of efficient synthetic methodologies for this compound has been an area of active research due to its potential applications in medicinal chemistry and drug development.

Condensation Reactions

One common approach involves the condensation of appropriate precursors such as amines and carbonyl compounds. This method typically proceeds through the formation of an intermediate that subsequently undergoes cyclization to form the pyrimidine ring. The reaction conditions, including temperature, solvent, and catalyst, play crucial roles in determining the yield and purity of the final product.

Palladium-Catalyzed Reactions

A more sophisticated method involves palladium-catalyzed reactions of α-chloroketones with aliphatic isocyanates and primary aromatic amines in the presence of carbon monoxide. This approach proceeds through the formation of a β-ketoacylpalladium intermediate, followed by the generation of a non-symmetrical urea and subsequent cyclization to yield the desired pyrimidinedione structure.

Disubstituted Urea Method

Another synthetic route involves the condensation of disubstituted ureas with beta-ketoesters. This method has been reported to be efficient when catalyzed by acidic alumina under solvent-free conditions. This approach offers advantages in terms of environmental sustainability and ease of product isolation .

Chemical Reactivity

3-Methyl-6-phenylpyrimidine-2,4(1H,3H)-dione demonstrates diverse reactivity patterns that can be exploited for the synthesis of more complex derivatives with enhanced biological activities. Understanding these reactivity patterns is essential for the rational design of analogues with improved pharmacological properties.

Oxidation Reactions

The compound undergoes oxidation reactions to form corresponding pyrimidine derivatives. Common oxidizing agents employed for these transformations include potassium permanganate and hydrogen peroxide. These reactions can lead to the formation of pyrimidine-2,4,6-trione derivatives with altered biological properties.

Reduction Reactions

Reduction of 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione using agents such as sodium borohydride and lithium aluminum hydride can yield dihydropyrimidine derivatives. These reduced forms often exhibit different biological activities compared to the parent compound, providing opportunities for the development of analogues with enhanced pharmacological properties.

Substitution Reactions

Both electrophilic and nucleophilic substitution reactions can be performed on 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione to introduce different functional groups onto the pyrimidine ring. Common reagents for these transformations include halogens, alkyl halides, and various nucleophiles such as amines and thiols. These modifications allow for the systematic exploration of structure-activity relationships and the development of derivatives with improved potency and selectivity.

Biological Activities

3-Methyl-6-phenylpyrimidine-2,4(1H,3H)-dione and its derivatives exhibit a range of biological activities that have attracted considerable interest in medicinal chemistry and drug development. The compound's ability to interact with various biological targets makes it a promising scaffold for the development of therapeutic agents.

PARP-1 Inhibition

One of the most significant biological activities of pyrimidinedione derivatives, including 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione, is their ability to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, these compounds can enhance the cytotoxic effects of DNA-damaging agents, leading to cell death in cancer cells .

The inhibition of PARP-1 by pyrimidinedione derivatives involves specific molecular interactions with the enzyme's catalytic pocket. The catalytic domain of PARP-1 contains two sub-pockets: the nicotinamide-ribose (NI) site and the adenine-ribose binding site (AD) site. The pyrimidinedione scaffold typically occupies the NI site and interacts with key residues, including Ser904 and Gly863, through hydrogen bonding. Additional π-π stacking interactions with Tyr907 further stabilize the complex, contributing to the inhibitory potency .

Anticancer Activity

Building on their PARP-1 inhibitory properties, 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione and its derivatives have been investigated for their potential anticancer activities. By compromising the DNA repair mechanisms of cancer cells, these compounds can potentiate the effects of DNA-damaging cytotoxic agents, leading to genomic dysfunction and cell death. This synergistic approach has shown promise in the treatment of various types of cancer, particularly those with deficiencies in DNA repair pathways .

Antimicrobial Properties

Some derivatives of 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione have been reported to exhibit antimicrobial activities. These compounds can inhibit the growth of various bacterial and fungal strains, offering potential applications in the development of new antimicrobial agents. The antimicrobial properties are often modulated by the nature and position of substituents on the pyrimidine ring and the phenyl group .

Structure-Activity Relationships

Understanding the relationships between structural features and biological activities is crucial for the rational design of 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione derivatives with enhanced pharmacological properties. Various modifications of the basic scaffold have been explored to improve potency, selectivity, and pharmacokinetic properties.

Effect of Substitutions on the Pyrimidine Ring

| Compound | Modification | PARP-1 IC50 (nM) | Key Interactions |

|---|---|---|---|

| S1 | Pyrano[2,3-d]pyrimidine-2,4-dione | 49.06 ± 2.32 | GLY863, Ser904, HIS862, TYR896, TYR907 |

| S2 | With amino group | 4.06 ± 0.18 | GLY863, Ser904, HIS862, TYR896, TYR907, His909 |

| S4 | With amino group | 14.94 ± 1.03 | GLY863, Ser904, TYR907, HIS862, TYR896 |

| S5 | With sulfur | 11.07 ± 0.76 | GLY863, Ser904, HIS862, TYR896, TYR907 |

Applications in Medicinal Chemistry

3-Methyl-6-phenylpyrimidine-2,4(1H,3H)-dione serves as a valuable scaffold in medicinal chemistry due to its diverse biological activities and favorable physicochemical properties. The compound and its derivatives find applications in various therapeutic areas, contributing to the development of novel drug candidates.

Cancer Therapy

Based on their PARP-1 inhibitory properties, 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione derivatives have been investigated as potential anticancer agents. These compounds can be used as standalone therapeutic agents or in combination with DNA-damaging cytotoxic drugs to enhance their efficacy. The synergistic approach is particularly promising for the treatment of cancers with deficiencies in DNA repair pathways, such as BRCA-mutated breast and ovarian cancers .

Antimicrobial Drug Development

The antimicrobial properties of some 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione derivatives make them attractive candidates for the development of new antibacterial and antifungal agents. These compounds can address the growing challenge of antimicrobial resistance by offering novel mechanisms of action and structural diversity .

Building Blocks for Complex Molecules

Beyond their direct therapeutic applications, 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione and its derivatives serve as valuable building blocks for the synthesis of more complex heterocyclic compounds. Their well-defined reactivity patterns allow for selective modifications and incorporation into larger molecular structures with enhanced biological activities.

Analytical Methods for Detection and Characterization

The detection and characterization of 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione and its derivatives employ various analytical techniques that provide valuable information about their structure, purity, and physicochemical properties. These methods are essential for quality control in synthesis, formulation development, and biological studies.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the structural features of 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione and its derivatives. The characteristic signals for the pyrimidine ring, methyl group, and phenyl substitution allow for unambiguous structural assignments and purity assessments. Infrared (IR) spectroscopy complements NMR data by providing information about functional groups, particularly the carbonyl groups at positions 2 and 4 of the pyrimidine ring .

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for the separation, purification, and analysis of 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione and its derivatives. These techniques allow for the assessment of purity, monitoring of reaction progress, and identification of impurities. Mass spectrometry, often coupled with HPLC, provides additional structural information and confirmational analysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume